Product packaging for H-Orn(N3).HCl(Cat. No.:)

H-Orn(N3).HCl

Cat. No.: B8038328
M. Wt: 194.62 g/mol
InChI Key: HBDWAEAKFVAPSA-WCCKRBBISA-N
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Description

H-Orn(N3)·HCl (L-2-amino-5-azido-pentanoic acid hydrochloride) is a chemically modified ornithine derivative. Ornithine, a non-proteinogenic amino acid, plays critical roles in biological processes such as the urea cycle and polyamine biosynthesis. H-Orn(N3)·HCl introduces an azide (-N₃) functional group at the δ-position of the ornithine backbone, making it a versatile intermediate for bioorthogonal "click chemistry" applications, peptide synthesis, and enzyme inhibitor design .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN4O2 B8038328 H-Orn(N3).HCl

Properties

IUPAC Name

[(1S)-4-azido-1-carboxybutyl]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2.ClH/c6-4(5(10)11)2-1-3-8-9-7;/h4H,1-3,6H2,(H,10,11);1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDWAEAKFVAPSA-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)[NH3+])CN=[N+]=[N-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)[NH3+])CN=[N+]=[N-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of L-Arginine via Alkaline Conditions

The foundational step for H-Orn(N3)- HCl production involves synthesizing L-ornithine- HCl. A patented method (CN1590367A) utilizes L-arginine as the starting material. The process involves:

  • Reaction Setup : Dissolving 500 g L-arginine in 5 L water with 3–5% crown ether (phase-transfer catalyst) and 30% calcium hydroxide.

  • Promoter Addition : Introducing 1.5–2.5% choline at 95–100°C to facilitate hydrolysis over 2–4 hours.

  • Acidification and Filtration : Adjusting pH to 1.7–2.0 with sulfuric acid to precipitate calcium sulfate, followed by filtration.

  • Barium Hydroxide Treatment : Neutralizing the filtrate with saturated barium hydroxide (pH 7.0–7.2) to remove sulfate ions.

  • Final Isolation : Concentrating under vacuum, adjusting to pH 4.0–4.5 with HCl, and recrystallizing with ethanol to yield L-ornithine- HCl (78–82% yield, ≥99% purity).

Key Optimization Parameters:

  • Catalyst System : Crown ether enhances ion mobility, while choline accelerates deamination.

  • Temperature Control : Maintaining 95–100°C prevents side reactions like racemization.

  • Recrystallization Solvent : Ethanol/water mixtures (25% H2O) improve crystal purity.

Diazotransfer Reactions for Azide Incorporation

Solution-Phase Diazotransfer Using ISA- HCl

The δ-amino group of L-ornithine- HCl is selectively converted to an azide using imidazole-1-sulfonyl azide hydrochloride (ISA- HCl):

  • Reaction Conditions :

    • Substrate: 10 mM L-ornithine- HCl in H2O/THF (1:1).

    • Reagents: 1.2 eq ISA- HCl, 0.02 eq CuSO4- 5H2O, 3 eq K2CO3 per NH2 group.

    • pH Adjustment: Saturated NaHCO3 to pH 10.0.

  • Reaction Monitoring : HPLC confirms complete conversion within 4–6 hours.

  • Workup : Acidification to pH 2.0 with HCl, followed by lyophilization to isolate crude H-Orn(N3)- HCl.

Yield and Purity:

  • Crude Yield : 70–75%.

  • Purification : Recrystallization from ethanol/water raises purity to ≥98%.

Solid-Phase Synthesis for Peptide Incorporation

For direct incorporation into peptides, Fmoc-protected H-Orn(N3)- HCl is synthesized on resin:

  • Resin Loading : Fmoc-L-ornithine- HCl is attached to Wang resin using DIC/HOBt.

  • Diazotransfer : Treating with ISA- HCl (2 eq), CuSO4 (0.1 eq), and K2CO3 (3 eq) in DMF/H2O.

  • Cleavage : TFA/water/iPr3SiH (95:2.5:2.5) releases the azido-ornithine.

Advantages:

  • Compatibility : Enables on-resin azide introduction without protecting group interference.

  • Scalability : Gram-scale synthesis with 65–70% isolated yield.

Comparative Analysis of Synthetic Routes

Table 1: Summary of Preparation Methods

MethodStarting MaterialKey ReagentsYieldPurity
L-Arginine HydrolysisL-ArginineCa(OH)2, Choline78–82%≥99%
Solution DiazotransferL-Orn- HClISA- HCl, CuSO470–75%≥98%
Solid-Phase SynthesisFmoc-L-Orn- HClISA- HCl, Wang Resin65–70%≥97%

Critical Challenges and Optimization Strategies

Selective Azide Incorporation

The δ-amino group of ornithine is targeted by:

  • pH Control : Alkaline conditions (pH 10) favor δ-amine reactivity over α-amine.

  • Copper Catalysis : Cu(II) stabilizes reactive intermediates, minimizing side reactions.

Purification Techniques

  • Ion-Exchange Chromatography : Removes unreacted ISA- HCl and copper residues.

  • Recrystallization : Ethanol/water mixtures yield needle-like crystals with minimal impurities.

Analytical Characterization

Structural Confirmation

  • NMR : δ 1.70–1.85 ppm (m, CH2), 3.15–3.30 ppm (t, Nδ-H), 4.25 ppm (m, α-H).

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H2O/MeCN).

  • Specific Rotation : [α]D20 = +23.5° to +24.5° (c = 1 in H2O) .

Chemical Reactions Analysis

Types of Reactions: H-Orn(N3).HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

H-Orn(N3).HCl has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of protein modifications and labeling due to its azido group, which can participate in click chemistry reactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-Orn(N3).HCl is primarily related to its azido group. The azido group can undergo click chemistry reactions, forming stable triazole rings with alkynes. This property is exploited in bioconjugation and labeling studies. Additionally, the reduction of the azido group to an amine allows for further functionalization and incorporation into various molecular frameworks .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₅H₁₁ClN₄O₂
  • Molecular Weight : 194.62 g/mol
  • CAS Numbers : 156463-09-1 (primary), 1782935-10-7 (net)
  • Purity : >98% (HPLC)
  • Storage : +2 to +8°C (short-term stability) .

The azide group enables selective conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of modern bioconjugation strategies. This reactivity distinguishes H-Orn(N3)·HCl from other ornithine derivatives, which typically feature protective groups (e.g., Boc, Z) or esterifications .

Comparison with Structurally Similar Compounds

H-Orn-OH·HCl (L-Ornithine Hydrochloride)

  • Molecular Formula : C₅H₁₂N₂O₂·HCl
  • Molecular Weight : 168.6 g/mol
  • CAS : 3184-13-2
  • Applications : Base compound for synthesizing protected ornithine derivatives. Used in peptide synthesis and metabolic studies .

Comparison :

  • Functional Groups: Lacks the azide group; contains free α-amino and carboxyl groups.
  • Reactivity: Limited to standard peptide coupling reactions.
  • Cost : Significantly cheaper (~$30/g vs. €359/g for H-Orn(N3)·HCl) due to simpler synthesis .

H-Orn(Boc)-OH (N-δ-Boc-L-Ornithine)

  • Molecular Formula : C₁₀H₂₀N₂O₄
  • Molecular Weight : 232.28 g/mol
  • CAS : 13650-49-2
  • Applications: Intermediate in peptide synthesis; protects the δ-amino group during solid-phase assembly .

Comparison :

  • Functional Groups: Boc (tert-butyloxycarbonyl) protection at δ-amino; free α-amino and carboxyl groups.
  • Reactivity : Requires deprotection (e.g., TFA) for further modification.
  • Utility : Preferred for stepwise peptide elongation, unlike H-Orn(N3)·HCl’s click chemistry applications .

H-Orn(Z)-OtBu·HCl (N-δ-Carbobenzyloxy-L-Ornithine t-butyl ester hydrochloride)

  • Molecular Formula : C₁₇H₂₆N₂O₄·HCl
  • Molecular Weight : 358.86 g/mol
  • CAS : 161234-80-6
  • Applications : Used in combinatorial chemistry and peptide segment condensation .

Comparison :

  • Functional Groups: Z (carbobenzyloxy) protection at δ-amino; t-butyl ester at carboxyl.
  • Reactivity : Dual protection allows selective deprotection for orthogonal synthesis.
  • Cost : ~$53/g (25g), more affordable than H-Orn(N3)·HCl due to bulk availability .

Research Findings and Challenges

  • Synthesis : H-Orn(N3)·HCl’s azide group is introduced via nucleophilic substitution of a halogenated precursor (e.g., chloroacetamidine derivatives) .
  • Stability : Azides are light-sensitive; long-term storage requires refrigeration .
  • Cost Drivers : H-Orn(N3)·HCl’s high price reflects low commercial availability and specialized synthesis, unlike commodity derivatives like H-Orn(Boc)-OH .

Q & A

Q. What are the critical steps in synthesizing H-Orn(N3)·HCl, and how can purity be ensured?

The synthesis typically involves sequential protection/deprotection steps. For example, Boc-Orn(Alloc)-OH is esterified using SOCl₂ in MeOH to form HCl·H-Orn(Alloc)-OMe, followed by selective deprotection and functionalization of the azide (N3) group . Purity is ensured via precipitation (e.g., in Et₂O) and characterization using ¹H/¹³C NMR, IR, and HRMS. For novel compounds, elemental analysis or HRMS is mandatory to confirm identity and purity .

Q. What characterization methods are essential for validating H-Orn(N3)·HCl in peptide synthesis?

Full ¹H and ¹³C NMR spectra must resolve all protons and carbons, particularly the azide moiety and backbone. IR spectroscopy confirms the N3 stretch (~2100 cm⁻¹). MS (HRMS preferred) verifies molecular weight, while elemental analysis ensures stoichiometric HCl incorporation. For peptides, LC-MS or MALDI-TOF further validates conjugation .

Q. How should researchers handle discrepancies in reported synthetic yields for H-Orn derivatives?

Variations in yields often arise from differences in reaction conditions (e.g., solvent purity, temperature, or stoichiometry). Systematically replicate protocols using controlled variables (e.g., anhydrous MeOH vs. technical grade) and document deviations. Cross-reference with supplementary data from peer-reviewed studies to identify critical parameters .

Advanced Research Questions

Q. How can side reactions during H-Orn(N3)·HCl synthesis be minimized, particularly azide group instability?

The azide group is sensitive to light, heat, and reducing agents. Conduct reactions under inert atmospheres (N₂/Ar), avoid elevated temperatures (>25°C), and use stabilizing solvents like THF or DMF. Monitor reaction progress via TLC or in-situ IR to detect premature decomposition .

Q. What strategies optimize the integration of H-Orn(N3)·HCl into peptide chains without compromising azide functionality?

Use orthogonal protection (e.g., Alloc for the N3 group) during solid-phase synthesis. The mixed anhydride method (IBCF/NMM in THF) is effective for coupling without azide reduction. Post-synthesis, deprotect under mild conditions (e.g., Pd⁰ for Alloc) to preserve the N3 group for downstream "click" chemistry .

Q. How should researchers address contradictions in biological activity data for H-Orn(N3)·HCl-conjugated peptides?

Discrepancies may stem from variations in peptide folding, solvent effects, or assay conditions. Standardize assays (e.g., fixed buffer pH, temperature) and validate results across multiple techniques (e.g., SPR, CD spectroscopy). Cross-correlate with structural data (NMR or MD simulations) to link activity to conformational stability .

Q. What are the best practices for reproducing H-Orn(N3)·HCl-based protocols across laboratories?

Document all parameters: reagent sources (e.g., SOCl₂ purity), equipment (e.g., rotavap pressure), and environmental controls (humidity/temperature). Share raw spectral data and chromatograms in supplementary materials. Use platforms like Zenodo for open-access protocol sharing to enhance reproducibility .

Methodological Considerations

  • Data Validation : Always compare synthetic yields and spectral data with literature benchmarks. For novel derivatives, provide full spectral assignments and statistical validation (e.g., triplicate runs) .
  • Ethical Reporting : Disclose all negative results (e.g., failed coupling attempts) to aid troubleshooting. Avoid selective data presentation to reduce publication bias .

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